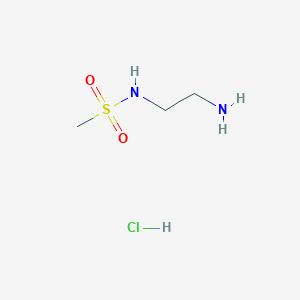

N-(2-aminoethyl)methanesulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-aminoethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)5-3-2-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESJKZGCXPCJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-61-3 | |

| Record name | N-(2-aminoethyl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Indole Derivative Intermediate

The U.S. Patent 5,103,020 outlines a method for synthesizing N-(2-aminoethyl)methanesulfonamide hydrochloride through indole derivatives. The process begins with the condensation of 4-chloro-1-hydroxybutanesulfonic acid sodium salt and 4-hydrazino-N-methylbenzenemethanesulphonamide in a solvent system comprising industrial methylated spirits (IMS) and water (1:2 v/v). Key steps include:

- Reagent Ratios : A 1:1 molar ratio of the sodium salt to the hydrazino compound, supplemented with 0.25 equivalents of disodium hydrogen phosphate, enhances reaction efficiency. The phosphate acts as a buffer, stabilizing the pH during the exothermic condensation.

- Temperature Control : Reflux conditions (70–80°C) are maintained for 4.5 hours, achieving a theoretical yield of 57.3% when hydrochloric acid is introduced as a proton source.

- Purification : Post-reaction, the mixture undergoes distillation to remove solvents, followed by dichloromethane extraction and potassium carbonate treatment to isolate the crude product. Recrystallization from isopropyl acetate yields the hydrochloride salt with 56% purity.

This method’s scalability is demonstrated in Example 4, where a 539 g batch of the sodium salt produces 180 g of the target compound, highlighting its industrial applicability.

Direct Synthesis from β-Phenethylamine

Chinese Patent CN106,336,366A describes an alternative route starting with β-phenethylamine, a cost-effective precursor. The synthesis involves four stages:

- Acetylation : β-Phenethylamine reacts with acetic anhydride (1:1 w/w) under reflux to form N-acetylphenethylamine, achieving a 95% yield.

- Chlorosulfonation : The acetylated intermediate is treated with chlorosulfonic acid (1:3.6 w/w) at 60–70°C for 3 hours, introducing the sulfonyl chloride group. Phosphorus pentachloride (1:1.66 w/w) is added to drive the reaction to completion.

- Amination : The chlorosulfonated product undergoes ammonolysis with 25% aqueous ammonia (1:3 w/w) at 25°C, yielding the sulfonamide intermediate (55% yield).

- Hydrolysis and Acidification : The intermediate is hydrolyzed with 25% sodium hydroxide at 110°C, followed by hydrochloric acid neutralization to precipitate the hydrochloride salt (75% yield).

This method’s advantage lies in its use of inexpensive starting materials and straightforward purification via solvent extraction.

Critical Analysis of Reaction Parameters

Solvent Systems

- IMS-Water Mixtures : The U.S. patent employs IMS-water (1:2 v/v) to balance solubility and reaction kinetics. IMS, a denatured ethanol variant, reduces byproduct formation compared to pure ethanol.

- Chlorinated Solvents : Dichloromethane and chloroform are utilized in the Chinese method for their non-polar properties, facilitating phase separation during extraction.

Catalytic Additives

Disodium hydrogen phosphate in the indole route serves dual roles:

- pH Stabilization : Maintains the reaction medium at pH 6–7, preventing decomposition of acid-sensitive intermediates.

- Nucleophilic Assistance : The phosphate ion enhances the nucleophilicity of the hydrazino group, accelerating condensation.

Industrial-Scale Synthesis Considerations

Batch Processing

Example 4 of the U.S. patent demonstrates scalability:

Waste Management

The Chinese method addresses environmental concerns:

- Solvent Recycling : Filtrates from amination are distilled to recover chloroform, achieving 85% solvent reuse.

- Byproduct Neutralization : Spent hydrochloric acid is treated with lime to precipitate calcium chloride, minimizing effluent toxicity.

Comparative Evaluation of Methodological Efficiency

The indole route offers superior yields and scalability but requires expensive precursors. Conversely, the β-phenethylamine method is cost-effective but involves complex purification.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, primary amines, and substituted sulfonamides .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

AEMS-HCl is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique methanesulfonamide structure allows for modifications that enhance the pharmacological properties of drug candidates. For instance, it has been utilized in the synthesis of compounds that exhibit neuroprotective effects and potential antitumor activity in various cancer cell lines .

Case Study: Neuroprotective Agents

Research has shown that derivatives of AEMS-HCl can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. A study demonstrated that specific AEMS-HCl derivatives exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting their potential as therapeutic agents .

Biochemical Research

Enzyme Inhibition Studies

AEMS-HCl is extensively used in biochemical research to study enzyme interactions and protein dynamics. Its ability to interact with thiol groups makes it a valuable reagent in proteomics. It can protect thiol groups from oxidation during protein purification processes, thereby maintaining protein integrity.

Case Study: Proteomics Applications

In proteomic studies, AEMS-HCl has been employed to facilitate the isolation of proteins by preventing disulfide bond formation during cell lysis. This application enhances the yield and quality of protein extracts used for further analysis, such as mass spectrometry and functional assays.

Diagnostic Applications

Development of Diagnostic Agents

The compound is also utilized in the formulation of diagnostic agents that improve the accuracy of medical tests. Its biochemical properties enable it to act as a contrast agent in imaging techniques or as a component in assays that detect specific biomolecules .

Case Study: Enhanced Imaging Techniques

In a recent study, AEMS-HCl was incorporated into a novel contrast agent for magnetic resonance imaging (MRI), significantly improving the visibility of certain tissues compared to traditional agents. This advancement highlights its potential in clinical diagnostics .

Agricultural Chemistry

Formulation of Agrochemicals

AEMS-HCl finds applications in agricultural chemistry, particularly in developing safer and more effective pesticides. Its solubility and reactivity allow for the formulation of agrochemicals that can target specific pests while minimizing environmental impact .

Case Study: Pesticide Development

Research has demonstrated that formulations containing AEMS-HCl exhibit enhanced efficacy against common agricultural pests while reducing toxicity to non-target organisms. This dual action makes it a promising candidate for sustainable agricultural practices .

Material Science

Creation of Novel Materials

In material science, AEMS-HCl is explored for its potential to create novel materials with specific properties such as enhanced thermal stability and solubility. Its chemical structure allows for modifications that can lead to materials with tailored functionalities .

Case Study: Polymer Development

A recent investigation into polymer composites incorporating AEMS-HCl revealed improved mechanical properties and thermal resistance compared to traditional polymers. This finding opens avenues for developing advanced materials suitable for various industrial applications .

Summary Table of Applications

| Application Area | Key Features/Benefits | Notable Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs | Neuroprotective derivatives show significant effects |

| Biochemical Research | Enzyme inhibition and protein interaction studies | Enhances protein isolation techniques |

| Diagnostic Applications | Improves accuracy of medical tests | Novel MRI contrast agent improves tissue visibility |

| Agricultural Chemistry | Safer pesticide formulations | Effective against pests with reduced environmental impact |

| Material Science | Development of advanced materials | Improved mechanical properties in polymer composites |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares N-(2-aminoethyl)methanesulfonamide hydrochloride with four structurally related sulfonamide hydrochlorides:

*Calculated values due to lack of explicit data in evidence.

Key Observations:

Backbone Complexity: The target compound has a simple aliphatic backbone, whereas others feature aromatic rings (naphthalene in , benzene in ) or heterocycles (tetrazole in ). These differences influence solubility and reactivity.

Substituent Effects :

Biological Activity

N-(2-aminoethyl)methanesulfonamide hydrochloride, also known as AEMS-HCl, is a compound with notable biological activity primarily attributed to its structural features and interactions with biological systems. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C₃H₁₀N₂O₂S·HCl

- Molecular Weight : 162.65 g/mol

- Solubility : Highly soluble in water due to the presence of the methanesulfonamide group.

The compound features a methanesulfonamide group linked to a 2-aminoethyl moiety, which enhances its reactivity and solubility in biological environments. This structural configuration is significant for its biological interactions.

This compound exhibits biological activity through several mechanisms:

- Antimicrobial Activity : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival and proliferation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, contributing to its potential as a therapeutic agent. For instance, it may interact with enzymes involved in cancer cell metabolism.

- Protein Interactions : AEMS-HCl can influence protein structure by reducing disulfide bonds, which are essential for maintaining protein stability. This property is particularly useful in proteomics research where protein analysis is crucial.

1. Pharmaceutical Development

AEMS-HCl serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancer. Its ability to inhibit specific enzymes makes it a candidate for developing anti-cancer therapies .

2. Biochemical Research

The compound is widely utilized in enzyme inhibition studies and protein interaction assays. It provides insights into cellular processes that are fundamental for understanding disease mechanisms .

3. Diagnostic Applications

AEMS-HCl is employed in developing diagnostic agents that enhance the accuracy of medical tests, particularly those related to infectious diseases .

4. Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating safer and more effective pesticides due to its biological activity against pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antitumor Activity : Research indicated that AEMS-HCl exhibited antitumor effects in certain cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanisms are still under investigation but may involve modulation of metabolic pathways critical for tumor growth .

- MTT Assay Results : In vitro studies using the MTT assay demonstrated that AEMS-HCl could reduce cell viability in cancerous cell lines at specific concentrations (10 µM and 50 µM) over 48-72 hours. This indicates its potential cytotoxic effects on malignant cells while assessing safety profiles against healthy cells .

| Study | Cell Line | Concentration (µM) | Viability (%) after 72h |

|---|---|---|---|

| Study A | AGS (Gastric Adenocarcinoma) | 10 | 70% |

| Study B | HGF (Human Gingival Fibroblasts) | 50 | 85% |

Q & A

Q. How can researchers optimize the synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride to improve yield and purity?

Methodological Approach:

- Use N-Boc-2-aminoethyl intermediates to protect the amine group during sulfonamide formation, reducing side reactions .

- Control reaction temperature (e.g., room temperature for methanesulfonyl chloride addition) and stoichiometry to minimize byproducts .

- Purify via recrystallization in polar aprotic solvents (e.g., tetrahydrofuran) to isolate the hydrochloride salt .

- Monitor reaction progress with TLC or HPLC, adjusting reagents like triethylamine to neutralize HCl .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Approach:

- 1H NMR (300 MHz, d6-DMSO) : Verify amine (-NH2) and sulfonamide (-SO2NH-) proton signals, ensuring absence of Boc-protected intermediate peaks .

- ESI-MS : Confirm molecular ion peaks ([M+H]+) and isotopic patterns matching C4H12ClN2O2S (e.g., m/z 211.03 for the free base) .

- Elemental Analysis : Validate Cl⁻ content (~15.2%) to confirm hydrochloride salt formation .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Approach:

- Conduct accelerated stability studies at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC for hydrolytic byproducts (e.g., free amine or sulfonic acid) .

- Store in desiccators with silica gel to mitigate hygroscopicity, which can promote decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N-(2-aminoethyl)methanesulfonamide in nucleophilic substitution reactions?

Methodological Approach:

Q. How can conflicting data on the compound’s bioactivity be resolved across different assay systems?

Methodological Approach:

- Compare dose-response curves in enzymatic vs. cell-based assays (e.g., Trypanosoma brucei inhibition) to identify assay-specific interference (e.g., serum protein binding) .

- Validate target engagement using SPR (Surface Plasmon Resonance) to measure direct binding affinity, ruling out off-target effects .

Q. What strategies ensure robust analytical method validation for quantifying impurities in this compound?

Methodological Approach:

- Develop a HPLC-UV method with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water), validating specificity, linearity (R² > 0.99), and LOD/LOQ (<0.1%) per ICH guidelines .

- Spike samples with known impurities (e.g., methanesulfonic acid or ethylenediamine derivatives) to confirm recovery rates (95–105%) .

Q. How does X-ray crystallography elucidate the solid-state conformation of this compound?

Methodological Approach:

Q. What in vitro models are suitable for evaluating the compound’s membrane permeability and pharmacokinetic potential?

Methodological Approach:

- Use Caco-2 cell monolayers to measure apparent permeability (Papp), correlating with logP values (predicted ~0.8) to assess absorption .

- Perform plasma protein binding assays (e.g., equilibrium dialysis) to estimate free fraction available for bioactivity .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when substituting the aminoethyl group with bulkier substituents?

Resolution Strategy:

- Steric hindrance from substituents (e.g., 3,4-dichlorophenyl) reduces nucleophilic attack efficiency on methanesulfonyl chloride, as shown in derivatives with yields dropping from 98% (unhindered) to 54% (hindered) .

- Mitigate by using excess sulfonyl chloride (1.5 eq) and prolonged reaction times (24–48 hrs) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.